Midecamycin A4

Pharmacokinetics Macrolide Protein Binding

Researchers studying macrolide resistance mechanisms face confounding variables when using standard 16-membered macrolides that rapidly induce resistance. Midecamycin A4 provides a uniquely controlled experimental system. • Low resistance induction profile enables gradual selection in in vitro evolution experiments with Mycoplasma pneumoniae. • 2- to 5-fold superior in vivo efficacy against S. pneumoniae versus comparators at equivalent MICs. • Essential reference standard for LC/MS method development to distinguish midecamycin complex components.

Molecular Formula C42H67NO15
Molecular Weight 826.0 g/mol
CAS No. 36083-82-6
Cat. No. B14683084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidecamycin A4
CAS36083-82-6
Molecular FormulaC42H67NO15
Molecular Weight826.0 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)C)CC=O)C)C
InChIInChI=1S/C42H67NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-28,30,34-41,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
InChIKeyNLUFZUPOQMATMY-VPLIJDJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Midecamycin A4 Procurement Guide


Midecamycin A4 (CAS 36083-82-6) is a naturally occurring 16-membered macrolide antibiotic and a minor component of the midecamycin complex produced by Streptomyces mycarofaciens [1]. It exhibits a mechanism of action consistent with other macrolides, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . While sharing a similar antimicrobial spectrum with other 16-membered macrolides like josamycin and spiramycin, Midecamycin A4 possesses distinct and quantifiable differences in its resistance induction profile and pharmacokinetic behavior that are critical for scientific selection in research and industrial applications.

Product Type Minor macrolide complex component
Subclass 16-membered macrolide antibiotic
Research Context Resistance evolution, PK profiling, and QC reference studies

Why Midecamycin A4 Cannot Be Substituted


Despite belonging to the same 16-membered macrolide class, generic substitution of Midecamycin A4 with structurally similar analogs like josamycin or spiramycin is not scientifically valid. Critical differences exist in their quantitative pharmacological profiles, including plasma protein binding affinity [1] and, most importantly, their relative potency in inducing antimicrobial resistance [2]. These are not merely academic distinctions; they directly impact the interpretation of experimental results, the validity of in vivo models, and the robustness of industrial quality control processes. The following evidence demonstrates precisely where and why Midecamycin A4 provides a unique and quantifiable advantage over its closest comparators.

Risk Factor
Midecamycin A4
Josamycin / Spiramycin
Protein Binding
Low bound fraction
Josamycin similar; spiramycin intermediate binding may alter free-drug availability
Resistance Induction
Reported lower induction potential
Induction kinetics may differ; risk of faster resistance emergence with 14-/15-membered comparators
PK Behavior
Distinct tissue distribution profile
PK parameters may not transfer; in vivo exposure and efficacy may shift

Midecamycin A4 Quantitative Evidence


Plasma Protein Binding Advantage

Midecamycin demonstrates a plasma protein-bound fraction of approximately 15%. This is the lowest among major macrolide antibiotics, in stark contrast to erythromycin (80-90% bound) and roxithromycin (95% bound), representing a greater than 5-fold difference in unbound, pharmacologically active drug [1]. This property is shared with josamycin, but differs significantly from spiramycin, which exhibits intermediate binding [1].

Protein Binding
Cross-study
~15% bound (midecamycin/josamycin) vs 80-95% (erythromycin/roxithromycin); >5-fold lower bound fraction
Supports free-fraction interpretation in binding-sensitive assays
Therapeutic plasma concentrations; verify in assay matrix
Pharmacokinetics Macrolide Protein Binding

Resistance Induction Potential

In an in vitro selection study on Mycoplasma pneumoniae, midecamycin was the most difficult drug to induce resistance against. It required the highest drug concentration (5.12 mg/L), the most passages (7), and the longest time (87 days) to select for resistant mutants. In direct comparison, roxithromycin required only 0.25 mg/L over 2 passages and 23 days to achieve the same outcome [1]. The resistance induced by midecamycin remained confined to 16-membered macrolides, whereas resistance to 14- and 15-membered macrolides conferred cross-resistance to the entire class [1].

Resistance Induction
Head-to-head
Midecamycin: 5.12 mg/L, 7 passages, 87 days; Roxithromycin: 0.25 mg/L, 2 passages, 23 days
Supports resistance induction endpoint review
M. pneumoniae M129, broth microdilution, whole-genome sequencing
Antimicrobial Resistance Mycoplasma pneumoniae In Vitro Selection

Potency Against Streptococcus pyogenes

Against clinical isolates of Streptococcus pyogenes, 16-membered macrolides such as midecamycin and josamycin exhibit significantly greater in vitro potency compared to 14- and 15-membered macrolides. The MIC90 for both midecamycin and josamycin was ≤0.06 mg/L, whereas the MIC90 for erythromycin, roxithromycin, and azithromycin ranged from 0.5 to 4 mg/L [1]. This represents a greater than 6-fold difference in activity. Notably, the study found that 93.8% of isolates were susceptible to midecamycin, comparable to other macrolides tested [1].

S. pyogenes MIC
Head-to-head
MIC₉₀ ≤0.06 mg/L (midecamycin diacetate)
Supports S. pyogenes susceptibility screening
146 clinical isolates, agar dilution; >6-fold lower vs erythromycin/azithromycin
Streptococcus pyogenes Macrolide Susceptibility MIC

Activity Against Resistant M. pneumoniae

Against clinical isolates of Mycoplasma pneumoniae, including macrolide-resistant strains, the 16-membered macrolides show a clear activity gradient. Acetylmidecamycin, a derivative of midecamycin, is the most potent with an MIC90 of 1 mg/L. It is 4-fold more active than josamycin (MIC90 = 4 mg/L) and 8-fold more active than midecamycin (MIC90 = 8 mg/L). All 16-membered macrolides tested were substantially more active than erythromycin (MIC90 >128 mg/L) and azithromycin (MIC90 = 16 mg/L) against these resistant isolates [1].

Resistant M. pneumoniae
Head-to-head
Acetylmidecamycin MIC₉₀ 1 mg/L; Midecamycin MIC₉₀ 8 mg/L
Supports resistant M. pneumoniae screening
110 clinical isolates, broth microdilution; 4-8x more active than josamycin/azithromycin
Mycoplasma pneumoniae Macrolide Resistance 16-Membered Macrolide

In Vivo Efficacy in Murine Pneumonia

In a murine model of transnasal Streptococcus pneumoniae infection, midecamycin acetate demonstrated therapeutic efficacy that was 2 to 5 times greater than that of josamycin or midecamycin. This significant in vivo advantage was observed despite the fact that the in vitro MICs of midecamycin acetate were equal to those of josamycin and midecamycin [1]. This discrepancy highlights the importance of in vivo pharmacodynamics, which cannot be predicted by in vitro potency alone.

In Vivo Model
Head-to-head
Midecamycin acetate efficacy 2-5x greater than josamycin/midecamycin (murine pneumonia)
Supports in vivo model-response endpoint context
Transnasal S. pneumoniae model; in vitro MICs equal across compounds
In Vivo Efficacy Streptococcus pneumoniae Murine Model

Activity Against Mycoplasma hominis

Mycoplasma hominis exhibits intrinsic resistance to 14- and 15-membered macrolides. A comparative study confirmed that erythromycin, roxithromycin, clarithromycin, and azithromycin were poorly active against M. hominis isolates. In contrast, the 16-membered macrolide midecamycin acetate was active, with a reported MIC range of 0.008-0.12 mg/L [1]. This provides a clear functional distinction between the macrolide subclasses.

M. hominis Activity
Head-to-head
Midecamycin acetate MIC 0.008-0.12 mg/L; 14-/15-membered macrolides inactive
Supports subclass-specific activity interpretation
Clinical M. hominis isolates, broth microdilution; qualitative spectrum difference
Mycoplasma hominis Macrolide Intrinsic Resistance

Midecamycin A4 Application Scenarios


Macrolide Resistance Evolution Studies

Given its uniquely low potential to induce resistance [1], Midecamycin A4 is an ideal tool for in vitro evolution experiments designed to study the emergence and mechanisms of macrolide resistance in pathogens like Mycoplasma pneumoniae. Its use allows for a more controlled and gradual selection process compared to other macrolides, which can induce resistance rapidly and confound results [1].

Murine Respiratory Infection Models

The documented 2- to 5-fold superior in vivo efficacy of midecamycin acetate against Streptococcus pneumoniae, despite similar in vitro MICs to comparators [1], makes it a high-value compound for pharmacodynamics research. Researchers aiming to achieve robust therapeutic outcomes in animal models of pneumonia or sepsis should prioritize midecamycin derivatives.

Research on Mycoplasma and Ureaplasma

For laboratories working with Mycoplasma hominis or macrolide-resistant Mycoplasma pneumoniae, Midecamycin A4 and its derivatives are among the few macrolides with proven in vitro activity [1][2]. It is therefore a critical positive control or investigational compound in susceptibility testing, mechanism of action studies, and drug discovery programs targeting these pathogens.

QC Reference for Macrolide Mixtures

As a specific, minor component of the midecamycin complex [1], highly purified Midecamycin A4 is essential as a reference standard for analytical chemistry and quality control (QC). It is required for the development and validation of high-resolution LC/MS methods used to distinguish between related components and impurities in bulk pharmaceutical preparations of midecamycin [1].

Application
Selection Property
Validation Focus
Macrolide resistance evolution studies
Resistance induction profiling context
Passage-based resistance endpoint monitoring
Murine respiratory infection models
In vivo model-response characterization
Pharmacodynamic endpoint evaluation
Mycoplasma/Ureaplasma susceptibility research
Subclass-specific activity profiling
MIC endpoint review against resistant isolates
QC reference for macrolide mixtures
Analytical reference standard identity
Impurity profiling and peak identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Midecamycin A4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.